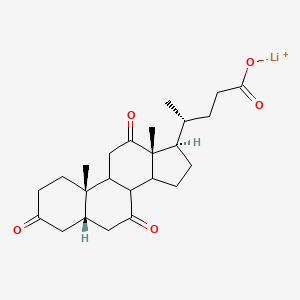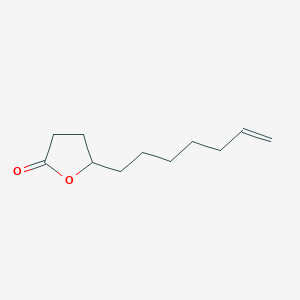
2(3H)-Furanone, 5-(6-hepten-1-yl)dihydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(3H)-Furanone, 5-(6-hepten-1-yl)dihydro-: is an organic compound belonging to the class of furanones. Furanones are known for their diverse biological activities and are often found in natural products. This particular compound features a furanone ring with a heptenyl side chain, making it a subject of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, 5-(6-hepten-1-yl)dihydro- typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the heptenyl side chain, which can be derived from heptene through various functionalization reactions.
Formation of the Furanone Ring: The furanone ring is formed through cyclization reactions. One common method involves the use of a dicarbonyl compound and an appropriate catalyst to facilitate the cyclization.
Coupling Reaction: The heptenyl side chain is then coupled to the furanone ring through a series of reactions, such as esterification or alkylation, under controlled conditions.
Industrial Production Methods
Industrial production of 2(3H)-Furanone, 5-(6-hepten-1-yl)dihydro- involves scaling up the synthetic routes mentioned above. This typically requires optimization of reaction conditions to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for small to medium-scale production, allowing precise control over reaction parameters.
Continuous Flow Reactors: Employed for large-scale production, offering advantages in terms of efficiency and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
2(3H)-Furanone, 5-(6-hepten-1-yl)dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the furanone ring to a dihydrofuranone, altering its chemical properties.
Substitution: The heptenyl side chain can undergo substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO₂).
Major Products
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Dihydrofuranones.
Substitution Products: Various functionalized derivatives depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
2(3H)-Furanone, 5-(6-hepten-1-yl)dihydro- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2(3H)-Furanone, 5-(6-hepten-1-yl)dihydro- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways depend on the specific biological context and the target molecules involved.
Vergleich Mit ähnlichen Verbindungen
2(3H)-Furanone, 5-(6-hepten-1-yl)dihydro- can be compared with other furanone derivatives:
2(3H)-Furanone, 5-methyl-: Lacks the heptenyl side chain, resulting in different chemical and biological properties.
2(3H)-Furanone, 5-phenyl-: Contains a phenyl group instead of a heptenyl chain, leading to variations in reactivity and applications.
2(3H)-Furanone, 5-ethyl-: Features an ethyl side chain, which affects its solubility and interaction with biological targets.
The uniqueness of 2(3H)-Furanone, 5-(6-hepten-1-yl)dihydro- lies in its heptenyl side chain, which imparts distinct chemical properties and potential biological activities.
Eigenschaften
CAS-Nummer |
854737-08-9 |
|---|---|
Molekularformel |
C11H18O2 |
Molekulargewicht |
182.26 g/mol |
IUPAC-Name |
5-hept-6-enyloxolan-2-one |
InChI |
InChI=1S/C11H18O2/c1-2-3-4-5-6-7-10-8-9-11(12)13-10/h2,10H,1,3-9H2 |
InChI-Schlüssel |
ADNQKFLRLADIEU-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCCCCC1CCC(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


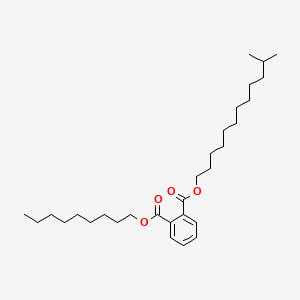
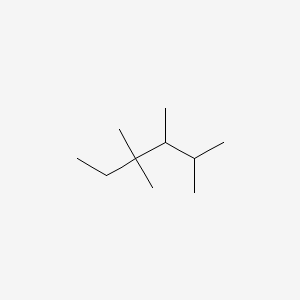

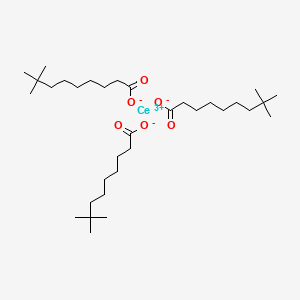


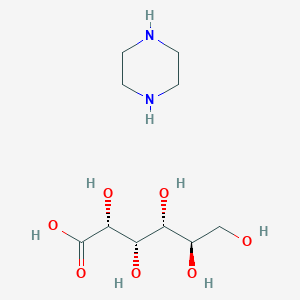
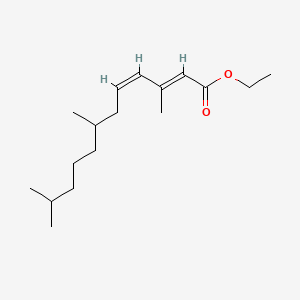
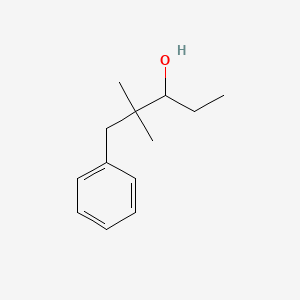

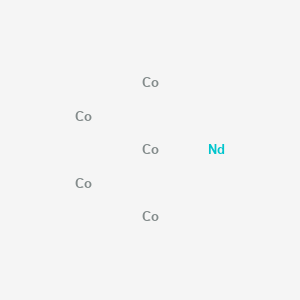

![Methyl 3-[3,5-difluoro-4-[2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoate](/img/structure/B12656728.png)
